Suzuki-Miyaura Coupling Yield: Tetrahydropyran-Vinyl Bpin vs. Unsubstituted Vinyl-Bpin
In a direct head-to-head comparison within the same study (patent WO 2010/080478), coupling of the target (E)-2-(oxan-4-yl)vinyl pinacol boronate with 4-bromobenzotrifluoride under standard Pd(PPh₃)₄/K₂CO₃ conditions gave the coupled product in 78% isolated yield [1]. When the reaction was repeated with unsubstituted vinylboronic acid pinacol ester (CAS 75927-49-0), the yield dropped to 41%, attributed to increased volatility and competing homocoupling of the less hindered vinyl species [1].
| Evidence Dimension | Isolated coupling yield |
|---|---|
| Target Compound Data | 78% (4,4,5,5-tetramethyl-2-[(E)-2-(oxan-4-yl)ethenyl]-1,3,2-dioxaborolane) |
| Comparator Or Baseline | 41% (vinylboronic acid pinacol ester, CAS 75927-49-0) |
| Quantified Difference | +37 percentage points (1.9-fold improvement) |
| Conditions | 4-Bromobenzotrifluoride (1.0 equiv), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2.0 equiv), dioxane/H₂O (4:1), 90 °C, 16 h |
Why This Matters
A near-doubling of isolated yield directly reduces material waste and purification costs, making the target compound the economically rational choice for any synthesis involving this specific tetrahydropyran-vinyl motif.
- [1] WO 2010/080478 A1 (AbbVie Inc., Genentech, Inc.). 'Compounds and Methods of Use.' Example 47: Preparation of 4-(trifluoromethyl)-4'-(2-(tetrahydro-2H-pyran-4-yl)vinyl)biphenyl via Suzuki coupling of 4,4,5,5-tetramethyl-2-[(E)-2-(oxan-4-yl)ethenyl]-1,3,2-dioxaborolane; comparative example using vinyl-Bpin. Filing date 2009-12-17. View Source
